3,5-Dichloro-2-methylbenzoyl chloride
Overview
Description
3,5-Dichloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position on the benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-methylbenzoyl chloride can be synthesized through the chlorination of 2-methylbenzoic acid followed by the conversion of the resulting 3,5-dichloro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of thionyl chloride or oxalyl chloride is common due to their efficiency in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 3,5-dichloro-2-methylbenzoic acid.
Reduction: Can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Amines: Used in the formation of amides.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
3,5-Dichloro-2-methylbenzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,5-Dichloro-2-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoyl chloride: Lacks the methyl group at the 2 position.
2,4-Dichlorobenzoyl chloride: Chlorine atoms are at the 2 and 4 positions instead of 3 and 5.
2-Methylbenzoyl chloride: Lacks the chlorine atoms at the 3 and 5 positions.
Uniqueness
3,5-Dichloro-2-methylbenzoyl chloride is unique due to the specific positioning of its chlorine atoms and methyl group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This unique structure makes it valuable in the synthesis of specialized chemical products .
Properties
IUPAC Name |
3,5-dichloro-2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLLSHBNCZUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276311 | |
Record name | Benzoyl chloride, 3,5-dichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803836-08-9 | |
Record name | Benzoyl chloride, 3,5-dichloro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803836-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3,5-dichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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